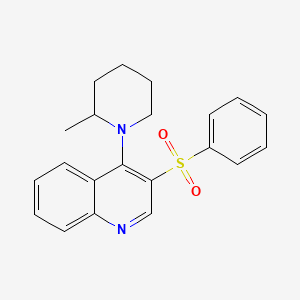![molecular formula C25H21N5O B2810478 1-(3,4-dimethylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890886-33-6](/img/structure/B2810478.png)
1-(3,4-dimethylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are known to have significant biological activities and are used in the development of new therapeutic agents .
Molecular Structure Analysis
The molecular formula of this compound is C17H13N5O . It is a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 475.6±45.0 °C and a predicted density of 1.41±0.1 g/cm3 . Its pKa is predicted to be 3.28±0.40 .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been explored extensively due to their potential biological activities. One method involves the hydrolysis and acetylation of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, leading to the formation of pyrazolo[3,4-d]pyrimidin-4-ones through reactions with various amines. This process demonstrates the chemical versatility and reactivity of the pyrazolo[3,4-d]pyrimidin-4-one scaffold, which can be further functionalized to explore a wide range of biological activities (Abdellatif et al., 2014).
Additionally, novel pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have been synthesized via intramolecular cyclization, showcasing the compound's potential as a core structure for the development of new heterocyclic compounds with promising biological activities (Rahmouni et al., 2014).
Biological Activities
The anticancer activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been a significant focus of research. Compounds synthesized using this scaffold have demonstrated potent inhibitory activity against specific cancer cell lines, indicating their potential as therapeutic agents in cancer treatment. For example, certain derivatives have shown potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line, highlighting their promise in cancer research (Abdellatif et al., 2014).
Moreover, these compounds have been evaluated for their antimicrobial activities, with some derivatives displaying significant antibacterial properties. This suggests a potential application in treating infections and further underscores the versatility of the pyrazolo[3,4-d]pyrimidin-4-one framework in developing new antimicrobial agents (Rahmouni et al., 2014).
Future Directions
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O/c1-17-8-11-20(14-18(17)2)30-25-23(15-28-30)24(26-16-27-25)29-19-9-12-22(13-10-19)31-21-6-4-3-5-7-21/h3-16H,1-2H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGMPCUWINVTOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)OC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2810398.png)
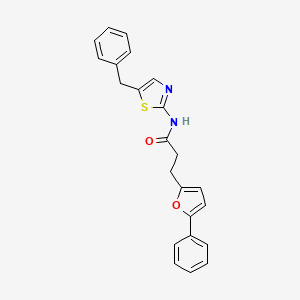
![2-{[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2810401.png)
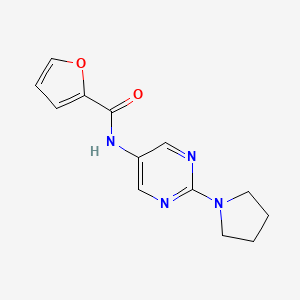
![N-[[5-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2810405.png)
![2-(dimethylamino)-4-[4-(4-fluorophenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile](/img/structure/B2810406.png)
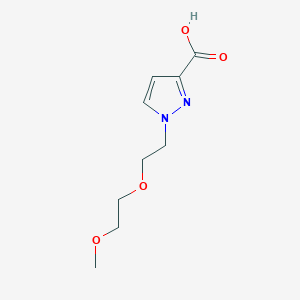

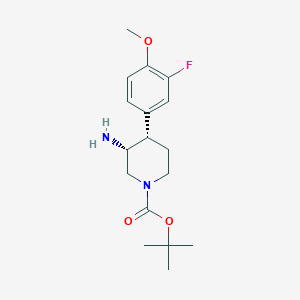
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2810411.png)
![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B2810412.png)
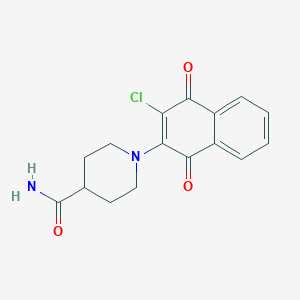
![N-(3-chloro-2-methylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2810415.png)
